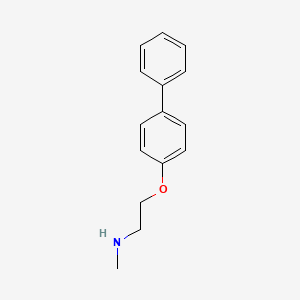

N-methyl-2-(4-phenylphenoxy)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “N-methyl-2,2-bis(4-phenoxyphenoxy)acetamide” was prepared from 4-phenoxyphenol and N-methyl dichloroacetamide using N,N-dimethyl formamide (DMF) as solvent in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of “N-methyl-2-(4-phenylphenoxy)ethanamine” can be represented by the SMILES stringCC1=CC=C(OCCNC)C=C1 . This indicates that the compound contains a phenyl group attached to an ethanamine via a phenoxy linkage .

Scientific Research Applications

Chemical Preparations and Derivatives

N-methyl-2-(4-phenylphenoxy)ethanamine and its derivatives have been explored in various chemical preparations. For instance, Yilmaz and Shine (1988) described the preparation of hydrochlorides of partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine derivatives. These enriched derivatives were then converted into other compounds like N-methyl-N-(2-hydroxyethyl)-4-nitroaniline, showcasing the versatility of these compounds in chemical synthesis (Yilmaz & Shine, 1988).

Analytical Chemistry and Detection

The compound and its variants have been a subject of interest in analytical chemistry, particularly in identifying psychoactive substances. Lum et al. (2016, 2020) have conducted studies on the identification of thermolabile psychoactive compounds, including N-methyl-2-(4-phenoxy)ethanamine derivatives. These studies involved the use of gas chromatography-mass spectrometry and chemical derivatization techniques for detection, highlighting the importance of these compounds in forensic and toxicological analysis (Lum et al., 2016), (Lum et al., 2020).

Clinical Research in Cancer Treatment

Significant research has been conducted on the clinical applications of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (a derivative of this compound) in cancer treatment. Reyno et al. (2004) and Brandes et al. (1994, 2000) explored the use of this compound in combination with chemotherapy agents in treating metastatic breast cancer and hormonally unresponsive prostate cancer. These studies demonstrated the potential of this compound in enhancing chemotherapy effectiveness and reducing side effects, making it a promising candidate for cancer therapy (Reyno et al., 2004), (Brandes et al., 1994), (Brandes et al., 2000).

Metabolic Studies

Research into the metabolism of these compounds is also noteworthy. Nielsen et al. (2017) characterized the hepatic cytochrome P450 enzymes involved in the metabolism of N-methyl-2-(4-phenoxy)ethanamine derivatives. This study provides insights into the metabolic pathways and potential interactions with other drugs, which is critical for understanding the pharmacokinetics of these compounds (Nielsen et al., 2017).

Properties

IUPAC Name |

N-methyl-2-(4-phenylphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-12-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCLIYIRSQQWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)

![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)

![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)

![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)

![5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid](/img/structure/B2449313.png)